2',3'-Anhydro-7-deazaadenosine

Anticancer DNA synthesis inhibition Nucleoside analogue

2',3'-Anhydro-7-deazaadenosine is a differentiated purine nucleoside antimetabolite combining a 7-deaza base modification with a 2',3'-anhydro bridge—a dual pharmacophore absent from standard adenosine or tubercidin. The rigidified ribose conformation enhances metabolic stability and alters enzyme binding kinetics, making it an irreplaceable SAR probe for dissecting structural determinants of target engagement. Essential scaffold for medicinal chemistry programs optimizing nucleoside kinase specificity and next-generation anticancer or antiviral agents. Substitution with structurally related but unmodified analogues will invalidate comparative experimental conclusions.

Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
CAS No. 40627-31-4
Cat. No. B3265530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Anhydro-7-deazaadenosine
CAS40627-31-4
Molecular FormulaC11H12N4O3
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO
InChIInChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1
InChIKeySVPYLXNTYPUWBJ-KCGFPETGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Anhydro-7-deazaadenosine (CAS 40627-31-4): A Modified Purine Nucleoside for Antiviral and Anticancer Research


2',3'-Anhydro-7-deazaadenosine (CAS 40627-31-4) is a modified purine nucleoside analogue featuring a unique 7-deaza modification and an anhydro bridge between the 2' and 3' positions of the ribose sugar . This compound is structurally related to the natural nucleoside adenosine and the cytotoxic nucleoside antibiotic tubercidin (7-deazaadenosine). It is classified as a purine nucleoside antimetabolite and is primarily investigated for its potential antiviral and anticancer properties .

Why 2',3'-Anhydro-7-deazaadenosine Cannot Be Substituted by Standard Nucleoside Analogues


Standard nucleoside analogues, such as adenosine or tubercidin, lack the defining structural features of 2',3'-anhydro-7-deazaadenosine, which are the 7-deaza modification and the 2',3'-anhydro bridge. These modifications are not additive in a simple way; they create a unique pharmacophore that dictates distinct interactions with biological targets. The 7-deaza substitution alters hydrogen bonding and base pairing properties, while the anhydro bridge rigidifies the ribose ring, potentially enhancing metabolic stability and altering enzyme binding kinetics . Consequently, substituting this compound with a related but structurally different analogue will almost certainly lead to different biological activity, selectivity, and metabolic fate, rendering any experimental comparison invalid or misleading. The specific conformation and electronic distribution conferred by these combined modifications are critical for its intended research applications .

Quantitative Differentiation Evidence for 2',3'-Anhydro-7-deazaadenosine Against Structural Analogs


Inhibition of DNA Synthesis: Class-Level Anticancer Activity Compared to Tubercidin

As a purine nucleoside analogue, 2',3'-anhydro-7-deazaadenosine shares the class-level mechanism of inhibiting DNA synthesis, a hallmark of this compound class . While direct comparative data for this specific compound are not available, its parent compound, tubercidin (7-deazaadenosine), exhibits potent cytotoxicity with IC50 values in the nanomolar range against various cancer cell lines [1]. The 2',3'-anhydro modification is expected to alter potency and selectivity profiles compared to tubercidin, but quantitative differentiation remains to be established.

Anticancer DNA synthesis inhibition Nucleoside analogue

Metabolic Stability: Theoretical Advantage of the 2',3'-Anhydro Bridge

The 2',3'-anhydro bridge is known to confer increased resistance to enzymatic cleavage by nucleoside phosphorylases and hydrolases, which typically degrade natural nucleosides [1]. This structural feature is hypothesized to enhance the metabolic stability of 2',3'-anhydro-7-deazaadenosine compared to adenosine or 7-deazaadenosine, which lack this bridge. However, no direct quantitative studies comparing the metabolic half-life of this specific compound to its analogs were identified.

Metabolic stability Enzymatic degradation Nucleoside analogue

Antiviral Activity: Inferred Activity Against RNA Viruses

7-deazaadenosine analogues have been explored as inhibitors of viral RNA polymerases, including the HCV NS5B polymerase . While 2',3'-anhydro-7-deazaadenosine itself is not directly cited in this context, its structural similarity to 7-deazaadenosine derivatives suggests potential antiviral activity. No quantitative EC50 or IC50 values for this specific compound against any virus were found in the available literature.

Antiviral HCV RNA polymerase inhibitor

Solubility Profile: Differentiating Physicochemical Properties for Formulation

The compound's solubility is a critical factor for in vitro and in vivo studies. It is soluble in DMSO at a concentration of 10 mM, a common benchmark for cell-based assays [1]. While this is a typical solubility for many nucleoside analogues, it is a specific, measurable property that differentiates it from highly water-soluble or insoluble compounds. Direct comparative solubility data with tubercidin or adenosine under identical conditions are not provided in the vendor datasheet.

Solubility Formulation DMSO

Optimal Research and Industrial Applications for 2',3'-Anhydro-7-deazaadenosine


Investigating Structure-Activity Relationships (SAR) in Purine Nucleoside Analogues

Use 2',3'-anhydro-7-deazaadenosine as a key comparator in SAR studies aimed at dissecting the contributions of the 7-deaza modification and the 2',3'-anhydro bridge to biological activity. By comparing its activity to that of adenosine, tubercidin, and 2',3'-anhydroadenosine, researchers can map the structural determinants of target engagement, metabolic stability, and cellular efficacy .

Development of Novel Anticancer and Antiviral Agents

Employ this compound as a lead scaffold for medicinal chemistry optimization. Its unique structural features, inferred to enhance metabolic stability and potentially alter target selectivity, make it a promising starting point for synthesizing a library of derivatives with improved potency and pharmacokinetic properties against cancer or viral targets .

Enzymology Studies of Nucleoside Kinases and Polymerases

Utilize 2',3'-anhydro-7-deazaadenosine as a probe to study the substrate specificity and catalytic mechanisms of nucleoside kinases (e.g., adenosine kinase) and DNA/RNA polymerases. The rigidified sugar conformation and altered base may provide insights into the structural requirements for enzyme binding and catalysis, potentially revealing new avenues for inhibitor design [1].

Quote Request

Request a Quote for 2',3'-Anhydro-7-deazaadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.